3-{[(2,2-Dimethylpropyl)carbamoyl]amino}benzoic acid
Overview
Description
“3-{[(2,2-Dimethylpropyl)carbamoyl]amino}benzoic acid”, also known as DMPA, is a compound with the molecular formula C13H18N2O3 and a molecular weight of 250.3 . It is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The InChI code for this compound is1S/C13H18N2O3/c1-13(2,3)8-14-12(18)15-10-6-4-5-9(7-10)11(16)17/h4-7H,8H2,1-3H3,(H,16,17)(H2,14,15,18)
. This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds. Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Its exact physical and chemical properties, such as melting point, boiling point, and solubility, are not specified in the available resources.Scientific Research Applications
Antioxidant, Antimicrobial, and Cytotoxic Activity
Carboxylic acids, especially those derived from plants, demonstrate a range of biological activities. A study by Godlewska-Żyłkiewicz et al. (2020) focuses on the structure-related antioxidant, antimicrobial, and cytotoxic activity of selected carboxylic acids such as benzoic acid and its derivatives. The study found that the antioxidant activity varies with the structural composition of the compounds, suggesting potential applications in developing natural antioxidant agents for pharmaceutical and food industries (Godlewska-Żyłkiewicz et al., 2020).
Antituberculosis Activity
Organotin complexes, including those of carboxylic acids, have shown significant antituberculosis activity. A review by Iqbal et al. (2015) highlights the structural diversity and the potential mechanism of action of these complexes, indicating their application in developing new antituberculosis treatments (Iqbal et al., 2015).
Gut Function Regulation
Benzoic acid, a common food and feed additive, has been shown to regulate gut functions, including digestion, absorption, and barrier functions. Mao et al. (2019) discuss how benzoic acid at appropriate levels might improve gut functions via regulating enzyme activity, redox status, immunity, and microbiota (Mao et al., 2019).
Anticancer Agents
Cinnamic acid derivatives, closely related to the query compound, have been evaluated for their anticancer potentials. De et al. (2011) review the synthesis and biological evaluation of various cinnamoyl acids and their derivatives, highlighting their significant antitumor efficacy and the need for further exploration in anticancer research (De et al., 2011).
Safety And Hazards
This compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
3-(2,2-dimethylpropylcarbamoylamino)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-13(2,3)8-14-12(18)15-10-6-4-5-9(7-10)11(16)17/h4-7H,8H2,1-3H3,(H,16,17)(H2,14,15,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGNNPDLSNPDATO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNC(=O)NC1=CC=CC(=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(2,2-Dimethylpropyl)carbamoyl]amino}benzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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